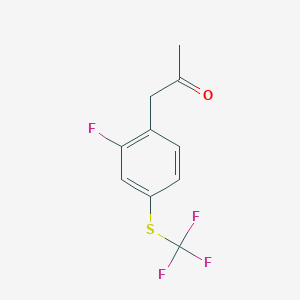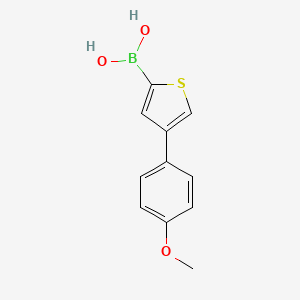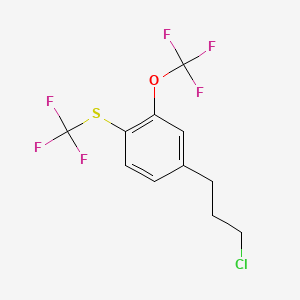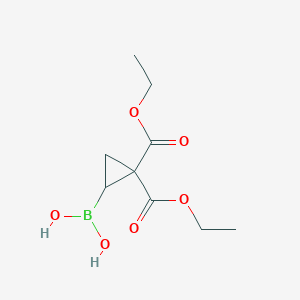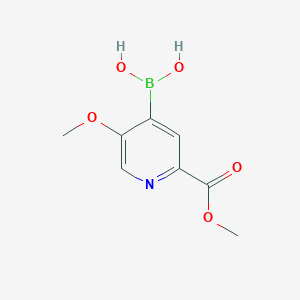
(5-Methoxy-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxy-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with methoxy and methoxycarbonyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-(methoxycarbonyl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo a reaction with an organolithium reagent to form an organometallic intermediate, which is then treated with a boron reagent to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methoxy-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, particularly in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Aplicaciones Científicas De Investigación
(5-Methoxy-2-(methoxycarbonyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Methoxy-2-(methoxycarbonyl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-5-methoxypyridin-4-yl)boronic acid: This compound has a similar structure but with a chlorine substituent instead of a methoxycarbonyl group.
5-Methoxy-3-pyridineboronic acid pinacol ester: This compound has a pinacol ester group instead of a boronic acid group.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a methoxy group at a different position on the pyridine ring.
Uniqueness
The uniqueness of (5-Methoxy-2-(methoxycarbonyl)pyridin-4-yl)boronic acid lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both methoxy and methoxycarbonyl groups enhances its utility in various synthetic applications, making it a versatile reagent in organic synthesis.
Propiedades
Fórmula molecular |
C8H10BNO5 |
|---|---|
Peso molecular |
210.98 g/mol |
Nombre IUPAC |
(5-methoxy-2-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO5/c1-14-7-4-10-6(8(11)15-2)3-5(7)9(12)13/h3-4,12-13H,1-2H3 |
Clave InChI |
VEGGJRTXMYXWJC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1OC)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


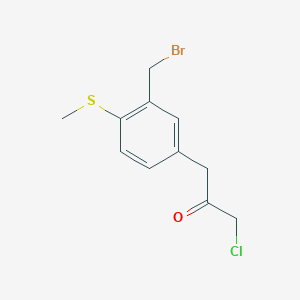
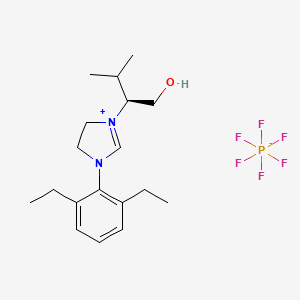
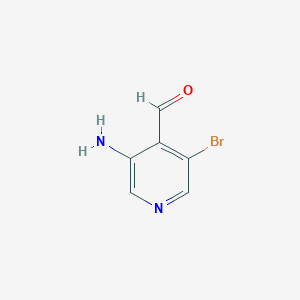
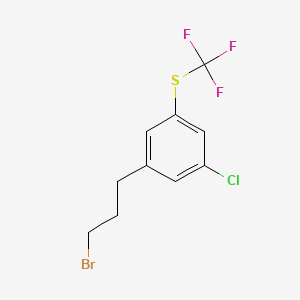
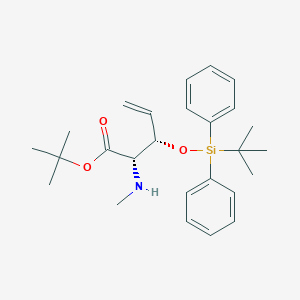
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
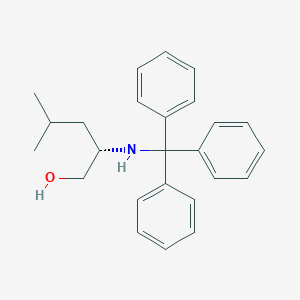

![[4-(Diphenylamino)benzylidene]propanedinitrile](/img/structure/B14072438.png)
